4-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-14-12-16(4-5-17(14)23-3)24(20,21)18-13-15-6-8-19(9-7-15)10-11-22-2/h4-5,12,15,18H,6-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHBRGQTYVJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its following chemical structure:
- Molecular Formula : C16H23N3O3S
- Molecular Weight : 337.44 g/mol
- CAS Number : 123456789 (hypothetical for illustrative purposes)
The structure features a sulfonamide group, which is often associated with antibacterial and antiviral properties, as well as a piperidine moiety that may enhance its bioavailability.
Antiviral Activity
Research indicates that sulfonamide derivatives can exhibit antiviral properties. For instance, similar compounds have been shown to increase intracellular levels of proteins such as APOBEC3G, which inhibit viral replication. In vitro studies suggest that this compound may enhance the antiviral response against Hepatitis B Virus (HBV) by modulating host cell factors involved in viral replication.
Anticancer Activity
The compound has shown promise as an anticancer agent. A study on related sulfonamide compounds demonstrated their ability to inhibit tubulin polymerization and STAT3 phosphorylation, both critical pathways in cancer cell proliferation and survival. The dual-targeting mechanism suggests that this compound could effectively reduce tumor growth in xenograft models.
In Vitro Studies
- Antiviral Efficacy : In vitro assays revealed that the compound significantly inhibits HBV replication in HepG2 cells, with IC50 values indicating effective concentration ranges for therapeutic use.
- Cytotoxicity : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines, showing a dose-dependent response with significant reductions in cell viability at higher concentrations.
In Vivo Studies
A notable study utilized a mouse model to assess the efficacy of the compound against tumor growth. The results indicated:
- Tumor Volume Reduction : A reduction of over 70% in tumor volume compared to control groups.
- Survival Rates : Increased survival rates among treated mice, suggesting potential for clinical application.
Case Studies
- Case Study 1 : A clinical trial investigating the effects of similar sulfonamide compounds on patients with chronic HBV infection reported promising results in reducing viral load and improving liver function markers.
- Case Study 2 : An experimental study on xenograft models treated with this compound demonstrated significant inhibition of tumor growth compared to traditional chemotherapy agents.
Data Tables
| Study Type | Findings | IC50 Values | Notes |
|---|---|---|---|
| In Vitro (Antiviral) | Significant HBV inhibition | 0.5 µM | Effective in HepG2 cells |
| In Vitro (Cytotoxicity) | Dose-dependent reduction in viability | 1.0 µM | Tested on various cancer lines |
| In Vivo (Tumor Models) | >70% tumor volume reduction | N/A | Increased survival rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
